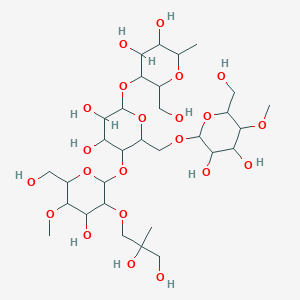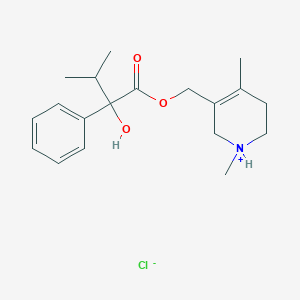
Mandelic acid, alpha-isopropyl-, 1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mandelic acid, alpha-isopropyl-, 1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester, hydrochloride, commonly known as Mandipropam or Vivalan, is a psychoactive drug that belongs to the class of pyridine derivatives. It was first synthesized in the 1960s and has been used in scientific research for its unique properties and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of mandipropam is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) neurotransmitter system in the brain. It enhances the activity of GABA receptors, which leads to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
Mandipropam has been shown to have a range of biochemical and physiological effects, including reducing anxiety and inducing sedation, muscle relaxation, and anticonvulsant effects. It has also been shown to have neuroprotective effects and to improve cognitive function in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Mandipropam has several advantages for lab experiments, including its well-defined chemical structure, high purity, and reproducibility. However, its psychoactive properties and potential for abuse make it a controlled substance, which can limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on mandipropam, including investigating its potential therapeutic applications in anxiety disorders, epilepsy, and other neurological and psychiatric conditions. Further studies are also needed to fully understand its mechanism of action and to develop more selective and potent derivatives with fewer side effects. Additionally, research is needed to explore the potential use of mandipropam as a neuroprotective agent and to improve cognitive function in patients with neurological diseases.
Méthodes De Synthèse
Mandipropam is synthesized by reacting mandelic acid with isopropylamine, followed by a reductive amination reaction with 1,4-dimethyl-1,2,5,6-tetrahydropyridine and subsequent esterification with methanol. The final product is obtained as a hydrochloride salt.
Applications De Recherche Scientifique
Mandipropam has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, sedative, and anti-convulsant properties, making it a promising candidate for the treatment of anxiety disorders, epilepsy, and other related conditions.
Propriétés
Numéro CAS |
101710-99-0 |
|---|---|
Formule moléculaire |
C19H28ClNO3 |
Poids moléculaire |
353.9 g/mol |
Nom IUPAC |
(1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride |
InChI |
InChI=1S/C19H27NO3.ClH/c1-14(2)19(22,17-8-6-5-7-9-17)18(21)23-13-16-12-20(4)11-10-15(16)3;/h5-9,14,22H,10-13H2,1-4H3;1H |
Clé InChI |
ZEUWFFZFGJFZOO-UHFFFAOYSA-N |
SMILES |
CC1=C(C[NH+](CC1)C)COC(=O)C(C2=CC=CC=C2)(C(C)C)O.[Cl-] |
SMILES canonique |
CC1=C(C[NH+](CC1)C)COC(=O)C(C2=CC=CC=C2)(C(C)C)O.[Cl-] |
Synonymes |
(1,4-dimethyl-5,6-dihydro-2H-pyridin-3-yl)methyl 2-hydroxy-3-methyl-2- phenyl-butanoate chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



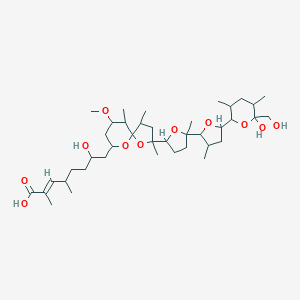
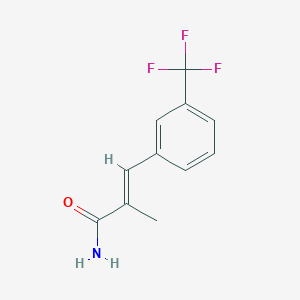
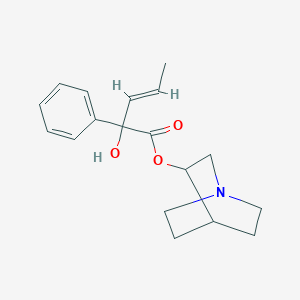
![[(1R,3S,13R,14R,17R,18S,19S,20S,21R,22S,23S,24S,25R)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B217362.png)
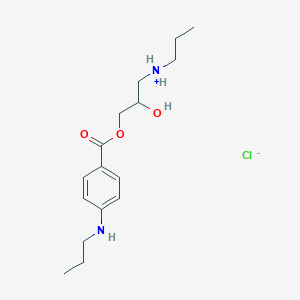
![(2R)-2-[[(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide](/img/structure/B217386.png)
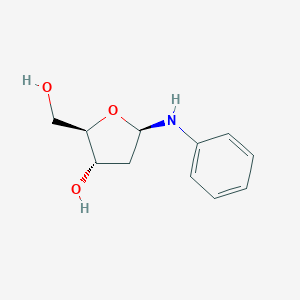
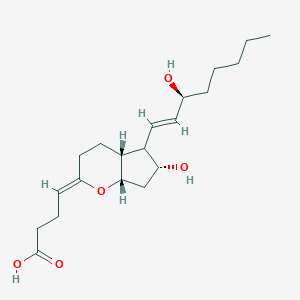
![3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+)](/img/structure/B217396.png)
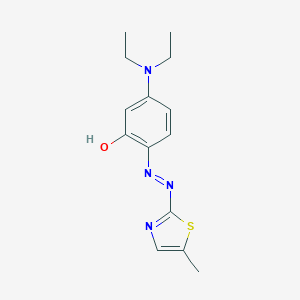
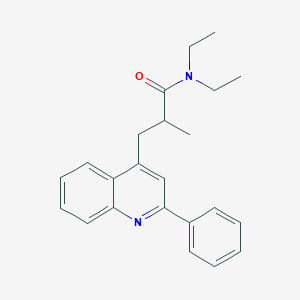
![N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide](/img/structure/B217420.png)
![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)
